Oreganol

描述

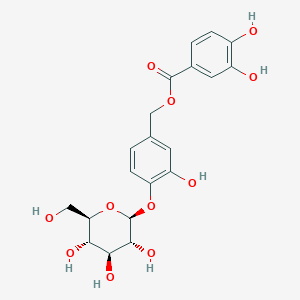

Structure

3D Structure

属性

IUPAC Name |

[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3,4-dihydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O11/c21-7-15-16(25)17(26)18(27)20(31-15)30-14-4-1-9(5-13(14)24)8-29-19(28)10-2-3-11(22)12(23)6-10/h1-6,15-18,20-27H,7-8H2/t15-,16-,17+,18-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOVLHFTNQGRLH-BFMVXSJESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1COC(=O)C2=CC(=C(C=C2)O)O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1COC(=O)C2=CC(=C(C=C2)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Disruption of Gram-Negative Defenses: A Technical Guide to the Antibacterial Mechanism of Carvacrol

For Immediate Release

A comprehensive analysis of the multi-faceted antibacterial action of carvacrol against resilient gram-negative bacteria, offering critical insights for researchers, scientists, and drug development professionals.

Carvacrol, a phenolic monoterpenoid found in the essential oils of oregano and thyme, has emerged as a promising natural antimicrobial agent. Its efficacy against gram-negative bacteria, which are notoriously difficult to treat due to their protective outer membrane, has garnered significant scientific interest. This technical guide delineates the intricate mechanisms through which carvacrol breaches these defenses, providing a detailed overview of its mode of action, supported by quantitative data and experimental methodologies.

Primary Target: The Bacterial Membranes

Carvacrol's primary mode of action is the disruption of the bacterial cell envelope, a complex structure in gram-negative bacteria composed of an outer membrane and a cytoplasmic membrane.[1][2][3] Its hydrophobic nature allows it to readily partition into and disrupt the lipid bilayers of these membranes.[1][4]

Outer Membrane Permeabilization

The outer membrane of gram-negative bacteria is a formidable barrier, largely due to the presence of lipopolysaccharide (LPS).[5] Carvacrol effectively compromises this barrier, a crucial first step in its antibacterial cascade. Evidence suggests that carvacrol interacts with the LPS, leading to an increase in outer membrane permeability.[6] This is often experimentally verified using the N-phenyl-1-naphthylamine (NPN) uptake assay, where an increase in fluorescence indicates membrane disruption.[7][8]

Cytoplasmic Membrane Disruption and Depolarization

Following its transit across the outer membrane, carvacrol targets the cytoplasmic membrane. This interaction leads to a cascade of detrimental effects:

-

Increased Permeability and Leakage: Carvacrol disrupts the integrity of the cytoplasmic membrane, causing the leakage of vital intracellular components such as ions (e.g., K+), nucleic acids, and proteins.[4][5] This leakage is a hallmark of carvacrol-induced cell death.

-

Dissipation of Proton Motive Force (PMF): The compound acts as a proton exchanger, dissipating the crucial pH gradient and electrical potential (Δψ) across the cytoplasmic membrane.[9][10] This collapse of the proton motive force disrupts essential cellular processes that are dependent on it.[2][10]

-

Membrane Depolarization: The dissipation of ion gradients leads to the depolarization of the cytoplasmic membrane.[5][11][12] This effect can be quantified by measuring changes in membrane potential using voltage-sensitive dyes.[4]

Intracellular Havoc: Beyond the Membranes

Carvacrol's disruptive action extends beyond the cell envelope, impacting critical intracellular functions:

-

ATP Depletion: A direct consequence of the dissipated proton motive force is the inhibition of ATP synthesis.[2][5][11] Furthermore, carvacrol can cause the depletion of the intracellular ATP pool, although significant leakage of ATP from the cell is not always observed.[9][13] This energy crisis cripples cellular metabolism and leads to cell death.[14]

-

Induction of Oxidative Stress: Carvacrol has been shown to induce the generation of reactive oxygen species (ROS) within bacterial cells.[15] This increase in oxidative stress can damage DNA, proteins, and lipids, contributing to the overall bactericidal effect.[15]

A Multi-Pronged Attack: Inhibition of Efflux Pumps and Quorum Sensing

Carvacrol also exhibits more subtle, yet significant, mechanisms of action:

-

Efflux Pump Inhibition: Efflux pumps are membrane proteins that bacteria use to expel antimicrobial agents, contributing to antibiotic resistance.[16] Carvacrol has been identified as an efflux pump inhibitor, which can enhance the efficacy of other antibiotics and reduce the development of resistance.[17][18][19] This is often demonstrated by observing a reduction in the minimum inhibitory concentration (MIC) of antibiotics in the presence of carvacrol.[18]

-

Quorum Sensing Interference: Carvacrol can interfere with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate group behaviors such as biofilm formation and virulence factor production.[1] By disrupting these signaling pathways, carvacrol can inhibit the pathogenicity of bacteria.

Quantitative Data Summary

The following tables summarize the quantitative data on the antimicrobial activity of carvacrol against various gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Carvacrol against Gram-Negative Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Escherichia coli | ESBL-producing | 150 | 300 | [5] |

| Pseudomonas aeruginosa | Clinical Isolate | 1000 | 2000 | [15] |

| Pseudomonas aeruginosa | ATCC 15442 | 625 | - | [15] |

| Klebsiella pneumoniae | Carbapenem-resistant | 130 - 260 | 130 - 260 | [5] |

| Enterobacter cloacae | Clinical Isolate | 125 | 250 | [15] |

| Enterobacter cloacae | Clinical Isolate | 250 | - | [15] |

| Vibrio parahaemolyticus | ATCC 17802 | 500 | - | [5] |

| Shewanella putrefaciens | ATCC 49138 | 500 | - | [5] |

| Pseudomonas fluorescens | ATCC 13525 | 500 | - | [5] |

| Dickeya zeae | MS1 | 100 | 200 | [5] |

| Salmonella enteritidis | - | - | - | [18] |

Table 2: Effects of Carvacrol on Membrane Integrity and Potential

| Bacterial Species | Assay | Carvacrol Concentration | Observed Effect | Reference |

| Escherichia coli | Crystal Violet Uptake | 200 µg/mL | 26% increase in uptake | [4] |

| Escherichia coli | Crystal Violet Uptake | 450 µg/mL (MIC) | 42% increase in uptake | [4] |

| Escherichia coli | Rhodamine 123 Fluorescence | Not specified | Significant reduction in fluorescence (depolarization) | [4] |

| Bacillus cereus | Membrane Potential (DiSC3(5)) | 0.01 mM | Significant reduction in membrane potential | [9] |

| Bacillus cereus | Membrane Potential (DiSC3(5)) | >0.15 mM | Complete dissipation of membrane potential | [9] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further research.

Minimal Inhibitory Concentration (MIC) Determination

The broth microdilution method is commonly used to determine the MIC of carvacrol.

-

Preparation of Carvacrol Stock Solution: Prepare a stock solution of carvacrol in a suitable solvent (e.g., ethanol or DMSO) and then dilute it in the appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Bacterial Inoculum Preparation: Grow a fresh overnight culture of the test bacterium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

-

Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of carvacrol in the broth. Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in broth without carvacrol) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of carvacrol that completely inhibits visible bacterial growth.

Outer Membrane Permeabilization (NPN Uptake Assay)

This assay measures the uptake of the fluorescent probe N-phenyl-1-naphthylamine (NPN) upon outer membrane disruption.[7][8][20]

-

Cell Preparation: Grow the bacterial culture to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5). Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 5 mM HEPES buffer, pH 7.2). Resuspend the cells in the same buffer to an OD₆₀₀ of 0.5.[8][20]

-

Assay Procedure:

-

Add the bacterial suspension to a cuvette or the wells of a black microtiter plate.

-

Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

-

Add different concentrations of carvacrol to the cell suspension.

-

Immediately record the increase in fluorescence over time until a maximum is reached.

-

-

Data Analysis: The increase in fluorescence intensity is proportional to the degree of outer membrane permeabilization.

Cytoplasmic Membrane Depolarization Assay

Voltage-sensitive dyes like DiSC₃(5) or rhodamine 123 are used to measure changes in the cytoplasmic membrane potential.[22][23][24]

-

Cell Preparation: Grow bacteria to the desired growth phase and harvest by centrifugation. Wash and resuspend the cells in a suitable buffer.

-

Dye Loading: Incubate the bacterial suspension with the voltage-sensitive dye (e.g., 2 µM DiSC₃(5)) in the dark to allow the dye to accumulate in polarized cells.[22]

-

Fluorescence Measurement:

-

Measure the baseline fluorescence of the dye-loaded cells.

-

Add carvacrol at various concentrations.

-

Monitor the change in fluorescence over time. Depolarization is indicated by an increase in fluorescence for dyes like DiSC₃(5) (due to its release from the cell and dequenching) or a decrease for dyes like rhodamine 123.

-

-

Controls: Use a known depolarizing agent, such as the proton ionophore CCCP, as a positive control to induce complete depolarization.[25][26]

Intracellular ATP Leakage Assay

This assay quantifies the amount of ATP released from the bacterial cells into the extracellular medium.

-

Sample Preparation: Treat a bacterial suspension with carvacrol for a specific duration.

-

Separation of Cells and Supernatant: Centrifuge the suspension to pellet the bacterial cells.

-

ATP Measurement: Use a commercial ATP bioluminescence assay kit to measure the ATP concentration in the supernatant. The light produced from the luciferin-luciferase reaction is proportional to the amount of ATP present.

-

Total Intracellular ATP: To determine the total intracellular ATP, lyse an untreated bacterial sample and measure its ATP content.

-

Calculation: Express the leaked ATP as a percentage of the total intracellular ATP.

Zeta Potential Measurement

Zeta potential measurements provide information about the surface charge of the bacterial cells, which can be altered by treatment with antimicrobial agents.[27][28][29]

-

Cell Preparation: Grow and wash the bacterial cells as described for other assays. Resuspend the cells in a low ionic strength buffer (e.g., 0.5 mM potassium phosphate buffer, pH 7.4) to a specific cell density (e.g., 1x10⁸ CFU/mL).[27][28]

-

Treatment: Incubate the bacterial suspension with or without carvacrol for a defined period.

-

Measurement: Introduce the sample into the measurement cell of a Zetasizer instrument. The instrument applies an electric field and measures the electrophoretic mobility of the particles (bacteria). The zeta potential is then calculated from the electrophoretic mobility using the Smoluchowski model.[27]

-

Data Interpretation: A change in the zeta potential (e.g., becoming less negative) after carvacrol treatment can indicate the binding of the compound to the bacterial surface and alterations in surface charge.

Visualizing the Mechanism and Workflows

The following diagrams, generated using Graphviz, illustrate the key mechanisms of carvacrol action and experimental workflows.

References

- 1. ffhdj.com [ffhdj.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Antimicrobial Potential of Carvacrol against Uropathogenic Escherichia coli via Membrane Disruption, Depolarization, and Reactive Oxygen Species Generation [frontiersin.org]

- 5. Carvacrol—A Natural Phenolic Compound with Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carvacrol and Thymol Content Affects the Antioxidant and Antibacterial Activity of Origanum compactum and Thymus zygis Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Outer Membrane Integrity-Dependent Fluorescence of the Japanese Eel UnaG Protein in Live Escherichia coli Cells [mdpi.com]

- 9. Mechanisms of Action of Carvacrol on the Food-Borne Pathogen Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Carvacrol exhibits rapid bactericidal activity against Streptococcus pyogenes through cell membrane damage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The Phenolic Hydroxyl Group of Carvacrol Is Essential for Action against the Food-Borne Pathogen Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Estimating the optimal efflux inhibitor concentration of carvacrol as a function of the bacterial physiological state - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Antibacterial and efflux pump inhibitors of thymol and carvacrol against food-borne pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]

- 21. rsc.org [rsc.org]

- 22. frontiersin.org [frontiersin.org]

- 23. microbiologyresearch.org [microbiologyresearch.org]

- 24. researchgate.net [researchgate.net]

- 25. Bacterial Membrane Potential Kit - Creative BioMart [creativebiomart.net]

- 26. bio-protocol.org [bio-protocol.org]

- 27. 2.6. Bacterial Zeta Potential [bio-protocol.org]

- 28. Alteration of Zeta potential and membrane permeability in bacteria: a study with cationic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Analysis of Bioactive Compounds in Origanum vulgare Essential Oil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Origanum vulgare L. (oregano) is a plant of significant medicinal and commercial interest, primarily due to the rich composition of bioactive compounds in its essential oil. This technical guide provides a comprehensive overview of the analysis of these compounds, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways of their biological activities. The primary constituents, carvacrol and thymol, are highlighted for their potent antimicrobial and antioxidant properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

Origanum vulgare L., a member of the Lamiaceae family, is an aromatic herb widely distributed in the Mediterranean region and Western Asia. The essential oil extracted from its aerial parts is a complex mixture of volatile compounds, primarily monoterpenes and sesquiterpenes, which are responsible for its characteristic aroma and diverse biological activities. The composition of the essential oil can vary significantly depending on factors such as geographical origin, climate, harvest time, and the specific subspecies.

The major bioactive compounds consistently identified in oregano essential oil are the phenolic monoterpenes, carvacrol and its isomer thymol. These compounds are renowned for their broad-spectrum antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. Other significant components include their biosynthetic precursors, γ-terpinene and p-cymene, as well as compounds like β-caryophyllene, germacrene D, and linalool.

This guide delves into the quantitative analysis of these bioactive compounds, providing a compilation of data from various scientific studies. Furthermore, it outlines detailed experimental protocols for the extraction and analysis of Origanum vulgare essential oil, and visually represents key experimental workflows and the signaling pathways through which its principal components exert their biological effects.

Quantitative Analysis of Bioactive Compounds

The chemical composition of Origanum vulgare essential oil has been extensively studied, with Gas Chromatography-Mass Spectrometry (GC-MS) being the primary analytical technique for the identification and quantification of its volatile constituents. The tables below summarize the quantitative data of the major bioactive compounds found in Origanum vulgare essential oil from various geographical locations and studies.

Table 1: Major Bioactive Compounds in Origanum vulgare Essential Oil (Wild and Commercial Samples from Central Italy) [1]

| Compound | Wild Oregano Oil (%) | Commercial Oregano Oil (%) |

| Carvacrol | 19.17 | 75.95 |

| γ-Terpinene | 17.25 | 3.70 |

| Linalool | 9.70 | - |

| Germacrene A | 7.11 | - |

| β-Caryophyllene | 4.79 | - |

| α-Terpinene | 3.72 | 1.18 |

| p-Cymene | 3.47 | 6.81 |

| Linalyl acetate | 4.18 | - |

| Thymol | - | 4.39 |

Table 2: Chemical Composition of Origanum vulgare subsp. glandulosum Essential Oil at Different Phenological Stages [2]

| Compound | Early Vegetative Stage (%) | Late Vegetative Stage (%) | Flowering Stage (%) |

| Carvacrol | 61.08 | 67.93 | 83.37 |

| p-Cymene | 9.87 | 5.40 | 3.02 |

| γ-Terpinene | 6.34 | 4.25 | 4.13 |

| Borneol | 2.38 | - | - |

Table 3: Major Constituents of Origanum vulgare Essential Oil from the Arid Andean Region of Chile [3]

| Compound | Concentration (%) |

| Thymol | 15.9 |

| Z-sabinene hydrate | 13.4 |

| γ-Terpinene | 10.6 |

| p-Cymene | 8.6 |

| Linalyl acetate | 7.2 |

| Sabinene | 6.5 |

| Carvacrol methyl ether | 5.6 |

| Carvacrol | 3.1 |

Table 4: Chemical Composition of Essential Oils from Different Parts of Origanum vulgare L. [4]

| Compound | Leaves-Flowers (%) | Stems (%) | Roots (%) |

| Carvacrol | 30.73 | 6.02 | 3.27 |

| Thymol | 18.81 | 3.46 | 1.08 |

| p-Cymene | 10.88 | - | - |

| Caryophyllene | 7.73 | - | - |

| 3-Carene | 4.06 | - | - |

| Palmitic acid | - | 60.18 | 58.23 |

| Linoleic acid | - | 14.25 | 12.11 |

| Oleic acid | - | 5.65 | - |

| Linolenic acid | - | - | 3.66 |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the analysis of bioactive compounds from Origanum vulgare essential oil.

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is the most common method for extracting essential oils from plant materials.

Protocol:

-

Plant Material Preparation: Air-dry the aerial parts (leaves and flowers) of Origanum vulgare at room temperature in a well-ventilated area, protected from direct sunlight. Once dried, grind the plant material into a coarse powder to increase the surface area for efficient extraction.

-

Apparatus Setup: Place a known quantity of the powdered plant material (e.g., 100 g) into a round-bottom flask of a Clevenger-type apparatus. Add distilled water to the flask, ensuring the plant material is completely submerged (a common ratio is 1:10 w/v, e.g., 100 g of plant material in 1 L of water).

-

Distillation: Heat the flask using a heating mantle. The steam and volatile essential oil components will rise, travel through the condenser, and collect in the graduated collection tube. The essential oil, being less dense than water, will form a layer on top of the hydrosol. Continue the distillation for a set period, typically 3 hours, or until no more oil is collected.

-

Oil Collection and Drying: After cooling the apparatus, carefully collect the essential oil from the graduated tube using a pipette. Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C to prevent degradation.

Chemical Composition Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual chemical components of a volatile mixture like essential oil.

Protocol:

-

Sample Preparation: Dilute the extracted essential oil in a suitable solvent, such as hexane or dichloromethane, to an appropriate concentration (e.g., 1% v/v).

-

GC-MS System: Utilize a GC-MS system equipped with a capillary column suitable for essential oil analysis (e.g., HP-5MS, DB-5, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injection: Inject a small volume of the diluted sample (e.g., 1 µL) into the GC injection port, which is heated to a high temperature (e.g., 250°C) to vaporize the sample.

-

Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through the capillary column. The temperature of the column oven is programmed to increase gradually (e.g., from 60°C to 240°C at a rate of 3°C/min) to separate the compounds based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact at 70 eV) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

Compound Identification: The identification of the compounds is achieved by comparing their retention times and mass spectra with those of reference compounds and with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The relative percentage of each compound is typically calculated from the peak area in the GC chromatogram relative to the total peak area.

Signaling Pathways of Bioactive Compounds

The prominent biological activities of Origanum vulgare essential oil are primarily attributed to its major components, carvacrol and thymol. This section illustrates the key signaling pathways through which these compounds exert their antimicrobial and antioxidant effects.

Antimicrobial Signaling Pathway

The primary antimicrobial mechanism of carvacrol and thymol involves the disruption of the bacterial cell membrane integrity.

Mechanism of Action:

-

Membrane Interaction: Due to their hydrophobic nature, carvacrol and thymol readily partition into the lipid bilayer of the bacterial cell membrane.

-

Increased Permeability: This interaction disrupts the lipid packing and increases the fluidity of the membrane, leading to increased permeability.

-

Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential intracellular components, such as ions (K+, H+), ATP, and nucleic acids.

-

Dissipation of Ion Gradients: The leakage of ions dissipates the proton motive force and the pH gradient across the membrane, which are crucial for cellular energy production and transport processes.

-

Inhibition of Cellular Processes: The loss of cellular components and the disruption of energy metabolism ultimately inhibit essential cellular processes, leading to bacterial cell death.

Antioxidant Signaling Pathway

The antioxidant activity of carvacrol and thymol is mediated through direct radical scavenging and the activation of the Nrf2 signaling pathway.

Mechanism of Action:

-

Direct Radical Scavenging: The phenolic hydroxyl group of carvacrol and thymol can donate a hydrogen atom to free radicals (e.g., reactive oxygen species - ROS), thereby neutralizing them and preventing oxidative damage to cellular components.

-

Nrf2 Activation: Carvacrol and thymol can induce a mild oxidative stress, which leads to the dissociation of the transcription factor Nrf2 from its inhibitor, Keap1.

-

Nuclear Translocation of Nrf2: Once released, Nrf2 translocates to the nucleus.

-

ARE Binding and Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.

-

Synthesis of Antioxidant Enzymes: This binding initiates the transcription and subsequent translation of a battery of cytoprotective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). These enzymes enhance the cell's capacity to neutralize ROS and detoxify harmful substances.

Conclusion

This technical guide provides a comprehensive resource for the analysis of bioactive compounds in Origanum vulgare essential oil. The quantitative data presented in the tables highlight the variability in the chemical composition of the oil, emphasizing the importance of standardized analytical procedures. The detailed experimental protocols for hydrodistillation and GC-MS analysis offer a practical framework for researchers. Furthermore, the visualization of the antimicrobial and antioxidant signaling pathways of the key bioactive compounds, carvacrol and thymol, provides a deeper understanding of their mechanisms of action. This information is crucial for the continued exploration of Origanum vulgare essential oil and its components for applications in the pharmaceutical, food, and cosmetic industries. The methodologies and data presented herein are intended to support and guide future research and development in this promising field.

References

- 1. researchgate.net [researchgate.net]

- 2. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Thymol and carvacrol against Klebsiella: anti-bacterial, anti-biofilm, and synergistic activities—a systematic review [frontiersin.org]

- 4. researchgate.net [researchgate.net]

The Pharmacokinetics and Bioavailability of Oregano Oil's Core Components: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of the principal active components of oregano oil: carvacrol and thymol. The information presented is collated from various in vivo studies, offering a valuable resource for researchers in pharmacology and drug development.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for carvacrol and thymol from in vivo studies in various species. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.

Table 1: Pharmacokinetic Parameters of Carvacrol

| Species | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |

| Piglets | Oral | 1000 mg/kg (in feed) | Not Reported | 1.39 | Not Reported | Not Reported | >95% (absorption) | [1] |

| Dairy Cattle | Topical | Not Specified | Not Reported | Not Reported | Not Reported | ~4.5 (plasma) | Not Reported | [2] |

| Dairy Cattle | Intramammary | Not Specified | Not Reported | Not Reported | Not Reported | ~1.5 (plasma) | Not Reported | [2][3] |

Table 2: Pharmacokinetic Parameters of Thymol

| Species | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |

| Humans | Oral | 1.08 mg | 93.1 ± 24.5 (as thymol sulfate) | 2.0 ± 0.8 | Not Reported | 10.2 | 16.2 ± 4.5 (urinary excretion) | [4][5][6] |

| Mice | Intravenous | 0.48 mg/kg | 76.6 | 0.033 (2 min) | 464 (AUC0-60min) | 0.057 (3.43 min) | 100 (Reference) | [7][8][9][10] |

| Mice | Inhalation | 0.47 mg/kg | 42.3 | 0.033 (2 min) | Not Reported | 0.079 (4.73 min) | 74 (relative to IV) | [7][8][9][10] |

| Piglets | Oral | 1000 mg/kg (in feed) | Not Reported | 1.35 | Not Reported | Not Reported | Not Reported | [1] |

| Dairy Cattle | Intramammary | Not Specified | Not Reported | Not Reported | Not Reported | ~1.6 (plasma) | Not Reported | [2][3] |

| Rats | Oral | 1 mM/kg | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [11] |

Experimental Protocols

This section details the methodologies for key experiments cited in the pharmacokinetic evaluation of oregano oil's active constituents.

In Vivo Pharmacokinetic Study in Rodents (Rat Model)

This protocol describes a typical oral gavage study to determine the pharmacokinetic profile of carvacrol or thymol in rats.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of a test compound following a single oral dose.

Materials:

-

Animals: Male Wistar or Sprague-Dawley rats (weight-matched).

-

Test Compound: Carvacrol or thymol.

-

Vehicle: A suitable vehicle for oral administration of lipophilic compounds, such as corn oil, sesame oil, or a solution containing polyethylene glycol (PEG) and Tween-80 in saline.[12]

-

Dosing Equipment: Oral gavage needles (stainless steel or flexible), syringes.

-

Blood Collection: Micro-centrifuge tubes containing an anticoagulant (e.g., EDTA), cannulas for serial blood sampling (optional).

-

Analytical Equipment: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Procedure:

-

Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the experiment.

-

Fasting: Animals are fasted overnight (approximately 12 hours) before dosing to ensure an empty stomach, which minimizes variability in absorption. Water is provided ad libitum.

-

Dose Preparation: The test compound is dissolved or suspended in the chosen vehicle to the desired concentration.

-

Dosing:

-

Animals are weighed on the day of the experiment to calculate the precise dose volume.

-

The animal is restrained, and the gavage needle is carefully inserted into the esophagus and advanced into the stomach.

-

The calculated volume of the dosing solution is administered slowly. The maximum recommended gavage volume for rats is typically 10-20 mL/kg.[3][4][13]

-

-

Blood Sampling:

-

Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

-

Blood is drawn via a suitable method, such as tail vein, saphenous vein, or via a jugular vein cannula for serial sampling.

-

Blood samples are immediately transferred to tubes containing anticoagulant and centrifuged to separate the plasma.

-

-

Sample Analysis:

-

Plasma samples are stored at -80°C until analysis.

-

The concentration of the test compound and its metabolites in the plasma samples is quantified using a validated LC-MS or GC-MS method.

-

-

Pharmacokinetic Analysis:

-

The plasma concentration-time data are used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using non-compartmental analysis software.

-

Analytical Methodology: Quantification of Carvacrol and Thymol in Plasma

Principle: A sensitive and specific method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), is required for the accurate quantification of carvacrol and thymol in biological matrices.

Sample Preparation (Liquid-Liquid Extraction):

-

To a known volume of plasma, add an internal standard.

-

Add an organic solvent (e.g., ethyl acetate) to extract the analytes.

-

Vortex the mixture and then centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for injection into the GC-MS or LC-MS system.

GC-MS Conditions (Example):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An initial oven temperature held for a few minutes, followed by a ramp to a final temperature to ensure separation of the analytes.

-

Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions for carvacrol, thymol, and the internal standard.

Visualizations: Signaling Pathways and Experimental Workflows

Metabolic Pathway of Carvacrol and Thymol

The primary route of metabolism for carvacrol and thymol involves both Phase I and Phase II biotransformation reactions, predominantly occurring in the liver.

Caption: Metabolic pathway of carvacrol and thymol.

Experimental Workflow for an In Vivo Pharmacokinetic Study

This diagram illustrates the sequential steps involved in conducting a typical in vivo pharmacokinetic study.

Caption: Workflow for an in vivo pharmacokinetic study.

Discussion of Metabolic Pathways

The metabolism of carvacrol and thymol is a critical determinant of their systemic exposure and duration of action.

-

Phase I Metabolism: In vitro studies using human liver microsomes have identified Cytochrome P450 2A6 (CYP2A6) as the primary enzyme responsible for the hydroxylation of both carvacrol and thymol.[14][15] This initial oxidative step prepares the molecules for subsequent conjugation reactions.

-

Phase II Metabolism: Following Phase I metabolism, or directly for the parent compounds, carvacrol and thymol undergo extensive Phase II conjugation. The primary conjugation reactions are glucuronidation and sulfation.

-

Glucuronidation: Studies have shown that UDP-glucuronosyltransferases (UGTs) are key enzymes in this process. Specifically, UGT1A9 has been identified as the major isoform responsible for carvacrol glucuronidation in human liver microsomes, while UGT1A7 plays a more significant role in intestinal microsomes.[16]

-

Sulfation: Sulfotransferases also contribute to the conjugation of these phenolic compounds. The resulting glucuronide and sulfate conjugates are more water-soluble and are readily excreted in the urine.[11]

-

-

Role of Transporters: The potential interaction of oregano oil components with drug transporters like P-glycoprotein (P-gp) is an area of emerging research. Some studies suggest that carvacrol may inhibit P-gp-mediated transport, which could have implications for drug-drug interactions.[17]

This in-depth guide provides a solid foundation for understanding the in vivo behavior of oregano oil's primary active constituents. The provided data and protocols can aid researchers in designing and interpreting future studies to further elucidate the therapeutic potential of these natural compounds.

References

- 1. The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ouv.vt.edu [ouv.vt.edu]

- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development [frontiersin.org]

- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 8. Pharmacokinetic study of thymol after intravenous injection and high‐dose inhalation in mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetic study of thymol after intravenous injection and high-dose inhalation in mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism in rats of p-cymene derivatives: carvacrol and thymol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. iacuc.wsu.edu [iacuc.wsu.edu]

- 14. Identification of CYP isoforms involved in the metabolism of thymol and carvacrol in human liver microsomes (HLMs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ingentaconnect.com [ingentaconnect.com]

- 16. Identification of UDP-glucuronosyltransferase isoforms involved in hepatic and intestinal glucuronidation of phytochemical carvacrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Synergistic Power of Phenolic Isomers: A Technical Guide to Carvacrol and Thymol's Antimicrobial Action

For Immediate Release

This technical guide provides an in-depth analysis of the synergistic antimicrobial effects of carvacrol and thymol, two phenolic monoterpenoids. Tailored for researchers, scientists, and drug development professionals, this document outlines the core mechanisms of their combined action, presents quantitative data from synergy studies, details key experimental protocols, and visualizes complex interactions through signaling and workflow diagrams.

Introduction: The Rise of Natural Synergies

As antimicrobial resistance continues to pose a significant global threat, the exploration of alternative therapeutic strategies is paramount. Natural compounds, particularly essential oil components like carvacrol and thymol, have garnered considerable interest for their potent antimicrobial properties.[1][2] Carvacrol (2-methyl-5-(1-methylethyl)phenol) and thymol (2-isopropyl-5-methylphenol) are structural isomers renowned for their broad-spectrum activity against bacteria and fungi.[3][4][5] While effective individually, their true potential is unlocked when used in combination, leading to a synergistic effect where the combined antimicrobial activity is greater than the sum of their individual effects. This guide delves into the scientific underpinnings of this synergy, offering a comprehensive resource for leveraging their combined power.

Core Mechanism of Synergistic Action

The primary mechanism behind the antimicrobial activity of carvacrol and thymol lies in their ability to disrupt the structural integrity and function of microbial cell membranes.[2][5][6][7][8] Their hydrophobic nature allows them to partition into the lipid bilayer of bacterial cytoplasmic membranes, leading to increased fluidity and permeability.[6][8] This disruption causes a cascade of lethal events:

-

Loss of Ion Gradients: The compromised membrane loses its ability to maintain essential ion gradients, leading to the leakage of potassium ions (K+) and protons (H+).[2]

-

Depolarization: The dissipation of the proton motive force (PMF) and membrane potential is a critical consequence.[7]

-

ATP Depletion: The disruption of the membrane and ion gradients inhibits the activity of membrane-associated ATP synthase, leading to a severe reduction in intracellular ATP levels.[2][5][9]

-

Leakage of Cellular Contents: The increased permeability results in the leakage of vital cellular components, including ions, ATP, and nucleic acids, ultimately leading to cell death.[2][5][7]

The synergy between carvacrol and thymol is believed to arise from their slightly different molecular structures, which may allow them to interact with and disrupt the membrane in a complementary fashion, enhancing the overall destabilizing effect. Furthermore, their combined action has been shown to inhibit efflux pumps, cellular machinery that bacteria use to expel antimicrobial agents, thus preventing the extrusion of the compounds and increasing their intracellular concentration.[9]

Quantitative Assessment of Synergy

The synergy between carvacrol and thymol is quantitatively assessed using the checkerboard assay, which determines the Minimum Inhibitory Concentration (MIC) of each compound alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is then calculated to define the nature of the interaction.

FICI Calculation: FICI = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

The following tables summarize data from various studies, demonstrating the synergistic and additive effects against a range of pathogenic microbes.

Table 1: Synergistic Activity Against Planktonic Bacteria

| Microorganism | Carvacrol MIC (µg/mL) | Thymol MIC (µg/mL) | FICI | Interaction | Reference |

| Staphylococcus aureus | 125 | 250 | 0.5 - 1.0 | Additive | [13] |

| Escherichia coli | 125 | 125 | 0.75 - 1.0 | Additive | [13] |

| Salmonella pullorum | 167.4 | 198.4 | < 1.0 | Synergy | [4] |

| Klebsiella pneumoniae | - | 198.4 | < 1.0 | Synergy | [4] |

| Acinetobacter baumannii | - | - | 0.25 - 0.5 | Synergy | [14] |

Note: Some studies report FICI values without individual MICs in combination.

Table 2: Synergistic Activity Against Candida Species

| Microorganism | Carvacrol MIC (µg/mL) | Thymol MIC (µg/mL) | FICI | Interaction | Reference |

| Candida albicans | 250 | ≥ 2000 | 0.5 - 1.0 | Additive | [1][13] |

| Candida glabrata | 250 | ≥ 2000 | 0.5 - 1.0 | Additive | [1][13] |

| Candida tropicalis | 500 | ≥ 2000 | 0.5 - 1.0 | Additive | [1][13] |

| Candida krusei | 500 | ≥ 2000 | 0.5 - 1.0 | Additive | [1][13] |

Beyond Planktonic Cells: Effects on Biofilms and Quorum Sensing

The synergistic action of carvacrol and thymol extends to complex microbial communities. They have shown significant efficacy in both inhibiting the formation of and eradicating established biofilms of pathogens like Staphylococcus aureus and Pseudomonas aeruginosa.[3][14][15] The mechanism involves interfering with bacterial adhesion and the synthesis of the extracellular matrix.[16]

Furthermore, carvacrol and thymol can disrupt quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence factor production and biofilm formation.[3][16][17] By interfering with QS signaling, these compounds can effectively disarm pathogens without necessarily killing them.[3]

Experimental Protocols: The Checkerboard Assay

The checkerboard or microdilution method is the gold standard for evaluating antimicrobial synergy in vitro.[4][18][19] It allows for the testing of numerous combinations of two agents simultaneously.

Materials

-

96-well microtiter plates

-

Test compounds (Carvacrol, Thymol) stock solutions

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Microbial inoculum standardized to 0.5 McFarland turbidity (approx. 1.5 x 108 CFU/mL), then diluted to a final concentration of 5 x 105 CFU/mL in the wells.[10]

-

Multichannel pipette

-

Incubator

Methodology

-

Preparation of Plates: Add 50 µL of broth medium to each well of a 96-well plate.[10]

-

Serial Dilutions:

-

Drug A (Carvacrol): Create serial two-fold dilutions horizontally across the plate. Start by adding 100 µL of a 4x MIC concentration to the first column, then perform serial dilutions across the subsequent columns.

-

Drug B (Thymol): Create serial two-fold dilutions vertically down the plate. Start by adding 100 µL of a 4x MIC concentration to the first row, then perform serial dilutions down the subsequent rows.

-

-

Combination Matrix: This setup creates a matrix where each well contains a unique concentration combination of carvacrol and thymol.[10] Include control wells: medium only (sterility), medium with inoculum (growth control), and each drug alone.

-

Inoculation: Add 100 µL of the standardized bacterial or fungal inoculum to each well, bringing the final volume to 200 µL.[10]

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for yeast).[10]

-

Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent(s) that completely inhibits visible growth.

-

Calculation: Calculate the FICI for each well showing no growth to determine the interaction type (synergy, additive, or antagonism).

Conclusion and Future Directions

The synergistic combination of carvacrol and thymol presents a powerful antimicrobial strategy with multifaceted mechanisms of action. Their ability to disrupt microbial membranes, inhibit biofilm formation, and interfere with quorum sensing makes them promising candidates for development as standalone therapeutics or as adjuvants to conventional antibiotics, potentially reducing required doses and mitigating the development of resistance.[9][14]

Future research should focus on in vivo efficacy studies to translate these in vitro findings into clinical applications. Further investigation into their precise interactions with membrane proteins and their impact on specific signaling pathways will provide a more complete picture of their synergistic potential. The development of novel delivery systems, such as nanoformulations, could also enhance their stability and bioavailability, paving the way for their integration into clinical and industrial settings.

References

- 1. Carvacrol and Thymol, a Synergistic Antimicrobial Activity Against Bacterial and Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potential of Carvacrol and Thymol in Reducing Biofilm Formation on Technical Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergistic Interaction Between Paired Combinations of Natural Antimicrobials Against Poultry-Borne Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms of action and resistance prevention of synergistic thymol and carvacrol combinations with antibiotics in Staphylococcus aureus and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 11. kirbylab.org [kirbylab.org]

- 12. The synergistic effect of Thymus vulgaris essential oil and carvacrol with imipenem against carbapenem-resistant Acinetobacter baumannii: in vitro, molecular docking, and molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carvacrol and Thymol, a Synergistic Antimicrobial Activity Against Bacterial and Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. integrativebiology.ac.cn [integrativebiology.ac.cn]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]

- 19. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antioxidant Arsenal of Origanum vulgare: A Technical Guide for Researchers

Introduction

Origanum vulgare L., commonly known as oregano, is a perennial herb belonging to the Lamiaceae family. Beyond its culinary applications, this plant has been a staple in traditional medicine for centuries, largely due to its potent antioxidant properties.[1] These properties stem from a rich and complex phytochemical profile, making its extracts a subject of intense scientific scrutiny for applications in pharmaceuticals, nutraceuticals, and food preservation. This technical guide provides an in-depth analysis of the antioxidant capabilities of Origanum vulgare extracts, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Phytochemical Composition: The Source of Antioxidant Power

The antioxidant activity of Origanum vulgare is primarily attributed to its high concentration of phenolic compounds.[2] These can be broadly categorized into non-volatile phenolics (phenolic acids and flavonoids) and volatile compounds, which are the main constituents of its essential oil.

Non-Volatile Phenolic Compounds:

-

Phenolic Acids: Rosmarinic acid is consistently identified as the most abundant phenolic acid in Origanum vulgare extracts.[2][3][4][5][6] Other phenolic acids present include caffeic acid, chicoric acid, and p-coumaric acid.[5][7]

-

Flavonoids: The primary flavonoids found are flavones, with luteolin and apigenin being the most common.[3] Flavonoid glycosides, such as apigenin-7-glucoside, and other flavonoids like naringenin and kaempferol have also been identified.[5]

Volatile Compounds (Essential Oil): The essential oil of Origanum vulgare is rich in monoterpenes and monoterpenoids, which contribute significantly to its antioxidant capacity. The chemical composition can vary based on geographical origin, genetics, and harvesting time.[2]

-

Key Volatile Compounds: The most important and abundant volatile compounds are the phenolic monoterpenoids carvacrol and thymol .[2][3][4][8]

-

Other Volatiles: Other significant volatile compounds include γ-terpinene, p-cymene, linalool, sabinene, and β-caryophyllene.[2][4][9]

A study on aqueous extracts of oregano also revealed the presence of alkaloids, terpenoids, and carbohydrates.[10]

Quantitative Antioxidant Activity

The antioxidant potential of Origanum vulgare extracts has been quantified using various in vitro assays. The following tables summarize the findings from multiple studies, providing a comparative overview of the antioxidant efficacy of different extracts.

Table 1: Radical Scavenging Activity of Origanum vulgare Extracts (DPPH and ABTS Assays)

| Extract Type | Assay | Result | Reference |

| Ethanolic Extract | DPPH | IC50: 19.97 ± 0.51 μg/mL | [11] |

| Ethanolic Extract | DPPH | IC50: 133.47 µg/mL | [12][13][14] |

| Methanolic Extract (ME_OR) | DPPH | IC50: 0.052 mg/mL | [4][6] |

| Wild Essential Oil (WEO_OR) | DPPH | IC50: 1.54 mg/mL | [4][6] |

| Commercial Essential Oil (CEO_OR) | DPPH | IC50: 0.45 mg/mL | [4][6] |

| Optimized Ethanolic Extract | DPPH | 108.6 ± 0.9 mg Trolox equivalent/g dry oregano | [15] |

| Methanolic Extract (ME_OR) | ABTS | 3.94 mg Trolox equivalent/mL | [4][6] |

| Wild Essential Oil (WEO_OR) | ABTS | 0.10 mg Trolox equivalent/mL | [4][6] |

| Commercial Essential Oil (CEO_OR) | ABTS | 9.57 mg Trolox equivalent/mL | [4][6] |

| Optimized Ethanolic Extract | ABTS | 115.2 ± 1.2 mg Trolox equivalent/g dry oregano | [15] |

| Essential Oil | DPPH | 4750 ± 91.11 μmol Trolox/g | [16] |

Table 2: Reducing Power of Origanum vulgare Extracts (FRAP and CUPRAC Assays)

| Extract Type | Assay | Result | Reference |

| Methanolic Extract (ME_OR) | FRAP | 30.58 mg Trolox equivalent/g | [4][6] |

| Commercial Essential Oil (CEO_OR) | FRAP | 7.33 mg Trolox equivalent/g | [4][6] |

| Plant Extract | FRAP | 472.32 μmol Trolox equivalent/g dry weight | [17] |

| Optimized Ethanolic Extract | FRAP | 13.7 ± 0.8 mg Trolox equivalent/g dry oregano | [15] |

| Optimized Ethanolic Extract | CUPRAC | 1.2 ± 0.2 mg Trolox equivalent/g dry oregano | [15] |

| Plant Extract | FRAP | Very high (>400 μmol/g) | [17] |

Table 3: Total Phenolic and Flavonoid Content of Origanum vulgare Extracts

| Extract Type | Measurement | Result | Reference |

| Aqueous Extract | Total Phenolic Content | 41 mg gallic acid equivalent/g of dry weight | [10] |

| Ethanolic Extract | Total Phenolic Content | 555.08 ± 5.60 μg gallic acid equivalent/mg | [11] |

| Ethanolic Extract | Total Flavonoid Content | 31.39 ± 1.16 μg quercetin equivalent/mg | [11] |

| Optimized Ethanolic Extract | Total Phenolic Content | 362.1 ± 1.8 mg gallic acid equivalent/g dry oregano | [15] |

Mechanisms of Antioxidant Action

Origanum vulgare extracts exert their antioxidant effects through two primary mechanisms: direct radical scavenging and modulation of endogenous antioxidant defense systems.

1. Direct Radical Scavenging: The phenolic compounds in oregano, particularly carvacrol, thymol, and rosmarinic acid, can directly neutralize free radicals by donating a hydrogen atom or an electron. This action stabilizes the free radicals and terminates the oxidative chain reactions.[1][18] The effectiveness of the extracts in DPPH and ABTS assays is a direct measure of this scavenging ability.

2. Modulation of Cellular Signaling Pathways: Beyond direct scavenging, constituents of Origanum vulgare can enhance the cellular antioxidant defense system by modulating key signaling pathways.

-

Nrf2/ARE Pathway Activation: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[19] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[19] Oxidative stress or the presence of Nrf2 activators disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[19] Studies have shown that oregano essential oil can induce the expression of Nrf2 and its downstream targets, such as superoxide dismutase (SOD1) and glutathione (GSH), thereby protecting cells from oxidative damage.[20][21]

Caption: Nrf2 signaling pathway activation by Origanum vulgare extracts.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. Below are protocols for common assays used to evaluate Origanum vulgare extracts.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Origanum vulgare extract

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer

Procedure:

-

Prepare DPPH Solution: Dissolve DPPH in methanol or ethanol to a concentration of 0.1 mM. The absorbance of this solution at 517 nm should be approximately 1.0.[18]

-

Prepare Extract Dilutions: Prepare a series of dilutions of the Origanum vulgare extract in the same solvent.

-

Reaction Mixture: In a test tube or microplate well, mix 1.0 mL of the extract dilution with 3.0 mL of the DPPH solution.[18]

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[18]

-

Measurement: Measure the absorbance of the solution at 517 nm against a blank (solvent without DPPH).

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula:

Where Abs_control is the absorbance of the DPPH solution without the extract and Abs_sample is the absorbance of the DPPH solution with the extract.

-

IC50 Determination: Plot the percentage of inhibition against the extract concentration to determine the IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals).

Caption: Experimental workflow for the DPPH radical scavenging assay.

Protocol 2: FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

Origanum vulgare extract

-

Standard (e.g., Trolox, FeSO₄·7H₂O)

-

Spectrophotometer

Procedure:

-

Prepare FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[17] Warm the reagent to 37°C before use.

-

Prepare Extract and Standard Solutions: Prepare various concentrations of the Origanum vulgare extract and the standard.

-

Reaction Mixture: Add 100 µL of the extract or standard solution to 3.4 mL of the FRAP reagent.[17]

-

Incubation: Incubate the mixture for 30 minutes at 37°C.[22]

-

Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.

-

Calculation: Create a standard curve using the absorbance values of the standard solutions. Use this curve to determine the FRAP value of the extract, typically expressed as Trolox equivalents or Fe²⁺ equivalents.

Protocol 3: Phytochemical Analysis using HPLC

High-Performance Liquid Chromatography (HPLC) is commonly used for the separation, identification, and quantification of phenolic compounds in Origanum vulgare extracts.

General Procedure:

-

Sample Preparation: The dried extract is typically redissolved in a suitable solvent (e.g., methanol, ethanol-water mixture) and filtered through a 0.45 µm syringe filter before injection.

-

Chromatographic System:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of two solvents, such as acidified water (e.g., with formic or acetic acid) as solvent A and an organic solvent like acetonitrile or methanol as solvent B.[23]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

-

Detection: A Diode Array Detector (DAD) or a UV-Vis detector is used to monitor the eluting compounds at specific wavelengths (e.g., 280 nm for general phenolics, 320 nm for phenolic acids).[6] A Mass Spectrometry (MS) detector can be coupled with HPLC for more definitive identification of compounds.[5]

-

Quantification: Identification of compounds is achieved by comparing their retention times and UV-Vis spectra with those of authentic standards. Quantification is performed by creating calibration curves for each standard compound.

Conclusion

Origanum vulgare extracts represent a rich source of natural antioxidants, with a well-characterized phytochemical profile dominated by phenolic compounds such as rosmarinic acid, carvacrol, and thymol. The quantitative data from various in vitro assays consistently demonstrate the potent radical scavenging and reducing capabilities of these extracts. Furthermore, the ability of Origanum vulgare constituents to modulate cellular defense mechanisms, particularly the Nrf2 signaling pathway, highlights a more complex and potentially more impactful mode of antioxidant action. The detailed experimental protocols provided herein offer a standardized approach for researchers to further investigate and harness the therapeutic and preservative potential of this remarkable plant. For drug development professionals, the consistent and potent antioxidant activity, coupled with a growing understanding of its molecular mechanisms, positions Origanum vulgare as a promising candidate for the development of novel antioxidant therapies and functional food ingredients.

References

- 1. Antioxidant properties of oregano (origanum vulgare) leaf extracts [air.unimi.it]

- 2. mdpi.com [mdpi.com]

- 3. A Review of the Phytochemistry and Antimicrobial Properties of Origanum vulgare L. and Subspecies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Phytochemical screening, anticancer and antioxidant activities of Origanum vulgare L. ssp. viride (Boiss.) Hayek, a plant of traditional usage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Antioxidant, Antibacterial, and Cytotoxic Activities of the Ethanolic Origanum vulgare Extract and Its Major Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Origanum vulgare Ethanol Extract Modulates the Activity of Antioxidant Enzymes | Semantic Scholar [semanticscholar.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. phcogj.com [phcogj.com]

- 14. researchgate.net [researchgate.net]

- 15. Ultrasound-Assisted Extraction of Total Phenolic Compounds and Antioxidant Activity Evaluation from Oregano (Origanum vulgare ssp. hirtum) Using Response Surface Methodology and Identification of Specific Phenolic Compounds with HPLC-PDA and Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antioxidant and Antibacterial Capacities of Origanum vulgare L. Essential Oil from the Arid Andean Region of Chile and its Chemical Characterization by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Oregano Essential Oil Induces SOD1 and GSH Expression through Nrf2 Activation and Alleviates Hydrogen Peroxide-Induced Oxidative Damage in IPEC-J2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. jmp.ir [jmp.ir]

- 23. dadun.unav.edu [dadun.unav.edu]

The Impact of Origanum vulgare Extract on Cancer Cell Lines: A Technical Overview

Introduction

Origanum vulgare, commonly known as oregano, is an aromatic herb belonging to the mint family, Lamiaceae. Traditionally used in culinary practices and folk medicine, recent scientific investigations have focused on its potential as a source of anticancer compounds.[1][2] Extracts of Origanum vulgare, rich in bioactive compounds such as carvacrol, thymol, and rosmarinic acid, have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines.[1][3] This technical guide provides an in-depth analysis of the effects of Origanum vulgare extract on cancer cells, detailing the experimental protocols used for its evaluation and the underlying molecular mechanisms of action.

Effects on Cancer Cell Proliferation and Viability

Origanum vulgare extracts have been shown to inhibit the proliferation and reduce the viability of a wide range of cancer cell lines in a dose- and time-dependent manner.[4][5][6] The cytotoxic effects are often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an extract required to inhibit the growth of 50% of a cell population.

| Cell Line | Cancer Type | Extract Type | IC50 Value (µg/mL) | Exposure Time (h) | Reference |

| HCT-116 | Colon Carcinoma | Methanolic | Not specified, but significant inhibition | 24 and 72 | [7][8] |

| MDA-MB-231 | Breast Adenocarcinoma | Methanolic | >500 | 24 | [7][8] |

| MDA-MB-231 | Breast Adenocarcinoma | Methanolic | ~250 | 72 | [7][8] |

| A549 | Lung Carcinoma | Essential Oil | 27.2 | Not specified | [3] |

| Hep3B | Hepatocellular Carcinoma | Essential Oil | 7.4 | Not specified | [3] |

| MCF-7 | Breast Adenocarcinoma | Essential Oil | 7.1 | Not specified | [3] |

| HT-29 | Colon Carcinoma | Essential Oil | >500 | Not specified | [3] |

| B16-F10 | Murine Melanoma | Hydroalcoholic | Not specified, but significant reduction in viability | 24 and 48 | [9] |

| A375 | Human Melanoma | Hydroalcoholic | Not specified, but dose-dependent decrease in viability | 24 and 48 | [9] |

| HT-29 | Colorectal Adenocarcinoma | Essential Oil with PEG | Not specified, but 22.25% ± 10.08 viability at 200 µg/mL | Not specified | [10] |

| A375 | Human Melanoma | Essential Oil with PEG | Not specified, but 7.22% ± 6.51 viability at 200 µg/mL | Not specified | [10] |

| HepG2 | Hepatocellular Carcinoma | Essential Oil | 236 | 24 | [11] |

| MG-63 | Bone Osteosarcoma | Dry Extract | Significant decrease beyond 700 µg/mL | 24 | [12] |

Induction of Apoptosis

A primary mechanism through which Origanum vulgare extract exerts its anticancer effects is the induction of apoptosis, or programmed cell death.[4][5][6][13] Studies have shown that the extract can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[4][5][6]

Key observations related to apoptosis induction include:

-

Activation of Caspases: Treatment with Origanum vulgare extract has been shown to activate key executioner caspases, such as caspase-3 and caspase-7, which are crucial for the dismantling of the cell.[10][14]

-

Mitochondrial Dysfunction: The extract can induce a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[14][15]

-

Modulation of Bcl-2 Family Proteins: An increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2 have been observed, leading to an increased Bax/Bcl-2 ratio that favors apoptosis.[1][14]

-

DNA Fragmentation: A hallmark of apoptosis, DNA fragmentation, has been observed in cancer cells treated with the extract.[2]

Signaling Pathways Modulated by Origanum vulgare Extract

Research has indicated that Origanum vulgare extract can influence critical signaling pathways that regulate cell survival, proliferation, and death. Notably, the extract has been found to suppress the MAPK and PI3K/Akt signaling pathways, which are often hyperactivated in cancer and promote cell survival and proliferation.[4][16]

Caption: Signaling pathways affected by Origanum vulgare extract.

Experimental Protocols

Preparation of Origanum vulgare Extracts

The biological activity of Origanum vulgare extracts can vary depending on the preparation method.[17]

-

Methanolic and Ethanolic Extraction:

-

Dried and ground plant material (leaves, stems, flowers) is macerated in methanol or ethanol.[4][5][6][7][18]

-

The mixture is typically agitated for a specified period at a controlled temperature.[18]

-

The extract is then filtered and the solvent is evaporated under reduced pressure to yield a crude extract.[17][19]

-

The extract is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), for cell culture experiments.[11]

-

-

Essential Oil Extraction:

-

Essential oil is commonly obtained through hydrodistillation or steam distillation of the aerial parts of the plant.[3]

-

The collected essential oil is then dried over anhydrous sodium sulfate.

-

For cell-based assays, the essential oil may be emulsified or solubilized using agents like polyethylene glycol (PEG) or Tween 20 to ensure dispersion in the aqueous culture medium.[10]

-

Cell Culture

Cancer cell lines are maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.[7][8]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours.[7][8]

-

Replace the medium with fresh medium containing various concentrations of the Origanum vulgare extract (e.g., 1 to 500 µg/mL). Include untreated cells as a control.[7][8]

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[7][8]

-

Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7][8][11]

-

Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[7][8]

-

Measure the absorbance at 570 nm using a microplate reader.[7][8]

-

Cell viability is calculated as the ratio of the absorbance of treated cells to that of control cells, multiplied by 100.[7][8]

Apoptosis Detection

-

Annexin V-FITC and Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Treat cells with the Origanum vulgare extract for a specified time.

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

Caspase-3/7 Activity Assay: This assay measures the activity of executioner caspases.

Protocol:

-

Seed cells in a multi-well plate and treat with the extract.[12]

-

Add a reagent containing a caspase-3/7 substrate linked to a fluorescent dye.[12]

-

Incubation allows active caspases to cleave the substrate, releasing the dye which then binds to DNA and fluoresces.[12]

-

Measure the fluorescence intensity, which is proportional to caspase-3/7 activity.

Caption: General workflow for apoptosis detection.

Conclusion

Extracts from Origanum vulgare demonstrate considerable anticancer properties in vitro, primarily through the inhibition of cell proliferation and the induction of apoptosis. The multifaceted mechanism of action, involving the modulation of key signaling pathways like MAPK and PI3K/Akt, and the triggering of both intrinsic and extrinsic apoptotic pathways, underscores its potential as a source for the development of novel anticancer agents. Further research, including in vivo studies, is warranted to fully elucidate the therapeutic potential of Origanum vulgare and its bioactive constituents in oncology.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. Anti-proliferative activity of Origanum vulgare inhibited lipogenesis and induced mitochondrial mediated apoptosis in human stomach cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigma.yildiz.edu.tr [sigma.yildiz.edu.tr]

- 4. Origanum Vulgare Induces Apoptosis in Human Colon Cancer Caco2 Cells | Semantic Scholar [semanticscholar.org]

- 5. Origanum vulgare induces apoptosis in human colon cancer caco2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oregano Phytocomplex Induces Programmed Cell Death in Melanoma Lines via Mitochondria and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Integrated In Silico and In Vitro Assessment of the Anticancer Potential of Origanum vulgare L. Essential Oil [mdpi.com]

- 11. Cytotoxic Activity of Origanum Vulgare L. on Hepatocellular Carcinoma cell Line HepG2 and Evaluation of its Biological Activity [mdpi.com]

- 12. Evaluation of cytotoxic activity and anticancer potential of indigenous Rosemary (Rosmarinus officinalis L.) and Oregano (Origanum vulgare L.) dry extracts on MG-63 bone osteosarcoma human cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Cytotoxic Effect Induced by Sicilian Oregano Essential Oil in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. [PDF] Crude extract of Origanum vulgare L. induced cell death and suppressed MAPK and PI3/Akt signaling pathways in SW13 and H295R cell lines | Semantic Scholar [semanticscholar.org]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

The Immunomodulatory Effects of Oregano Oil Components: A Technical Guide for Researchers

Introduction

Oregano (Origanum vulgare) essential oil has a long history of use in traditional medicine, and modern scientific inquiry has begun to elucidate the molecular mechanisms behind its therapeutic properties. For researchers and drug development professionals, the immunomodulatory and anti-inflammatory activities of its principal bioactive components are of significant interest. This technical guide provides an in-depth overview of the effects of oregano oil's key constituents—primarily carvacrol and thymol, with consideration for minor components like p-cymene and γ-terpinene—on the immune system. It details their impact on immune cell function, cytokine production, and the underlying signaling pathways.

Key Bioactive Components and Their Immunomodulatory Profile

Oregano oil is a complex mixture of volatile compounds, with its composition varying based on geography, climate, and harvesting time. However, its immunomodulatory effects are largely attributed to a few key phenolic monoterpenoids.

-

Carvacrol: Typically the most abundant component, carvacrol is a potent anti-inflammatory and immunomodulatory agent. It has been shown to suppress the production of pro-inflammatory cytokines and modulate key signaling cascades involved in the inflammatory response.[1]

-

Thymol: An isomer of carvacrol, thymol also exhibits significant anti-inflammatory and immunomodulatory properties. It has a notable impact on T-cell differentiation and, like carvacrol, can inhibit the production of inflammatory mediators.[1][2]

-

p-Cymene and γ-Terpinene: These monoterpene hydrocarbons are precursors in the biosynthesis of carvacrol and thymol and are present in smaller quantities. While less potent than the phenolic monoterpenoids, they also contribute to the overall immunomodulatory profile of oregano oil by regulating cytokine production.

Mechanisms of Immunomodulation

The components of oregano oil exert their effects on both the innate and adaptive immune systems through a variety of mechanisms, most notably by modulating intracellular signaling pathways and altering the production of key immune mediators.

Inhibition of Pro-Inflammatory Cytokine Production

A primary mechanism by which oregano oil components modulate the immune response is through the suppression of pro-inflammatory cytokine production in immune cells, particularly macrophages. Carvacrol and thymol have been demonstrated to significantly reduce the secretion of key inflammatory mediators in response to stimuli like lipopolysaccharide (LPS).

-

Tumor Necrosis Factor-alpha (TNF-α): Both carvacrol and thymol effectively suppress the production of TNF-α, a critical cytokine in systemic inflammation.[2][3]

-

Interleukin-1β (IL-1β): The production of this potent pro-inflammatory cytokine is markedly inhibited by carvacrol and thymol.

-

Interleukin-6 (IL-6): Carvacrol and thymol have been shown to reduce the expression and secretion of IL-6, a pleiotropic cytokine with a central role in inflammation and immune regulation.[2]

Modulation of Immune Cell Signaling Pathways